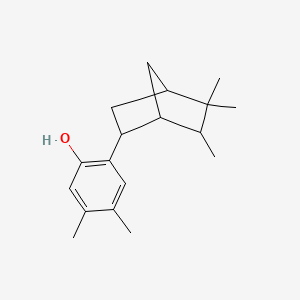

6-exo-Isocamphanyl-3,4-xylenol

Description

Structure

3D Structure

Properties

CAS No. |

34633-00-6 |

|---|---|

Molecular Formula |

C18H26O |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

4,5-dimethyl-2-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol |

InChI |

InChI=1S/C18H26O/c1-10-6-16(17(19)7-11(10)2)15-9-13-8-14(15)12(3)18(13,4)5/h6-7,12-15,19H,8-9H2,1-5H3 |

InChI Key |

QVKROXHNVAKLSP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2CC(C1(C)C)CC2C3=C(C=C(C(=C3)C)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms of 6 Exo Isocamphanyl 3,4 Xylenol

Historical Context of 6-exo-Isocamphanyl-3,4-xylenol Formation in Alkylation Reactions

Initial Observations of Isomer Co-production with 6-isobornyl-3,4-xylenol

Early investigations into the synthesis of 6-isobornyl-3,4-xylenol revealed the consistent formation of a mixture of two isomers: the desired 6-isobornyl-3,4-xylenol and 6-exo-isocamphanyl-3,4-xylenol. The separation of these isomers has proven to be a significant hurdle, often requiring chromatographic techniques that are not ideal for large-scale industrial production. google.com This co-production highlighted the complex nature of the reaction and the need for a deeper understanding of the underlying mechanisms to improve the yield of the desired isomer.

Traditional Friedel-Crafts Alkylation Approaches and their Limitations in Selective Synthesis

The Friedel-Crafts alkylation is a fundamental method for forming C-C bonds in organic chemistry, typically employing a Lewis acid catalyst to facilitate the reaction between an alkylating agent and an aromatic ring. mt.comorganic-chemistry.org In the context of synthesizing 6-isobornyl-3,4-xylenol, camphene (B42988) is used to alkylate 3,4-xylenol. However, traditional approaches using catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) have demonstrated limited success in selectively producing the endo-isomer. mt.com These methods often result in a product mixture where the separation of the desired 6-isobornyl-3,4-xylenol from its exo-isomer is challenging and economically unviable for industrial applications. google.com

Mechanistic Pathways Governing 6-exo-Isocamphanyl-3,4-xylenol Synthesis

The formation of 6-exo-isocamphanyl-3,4-xylenol is a consequence of the intricate mechanistic pathways involved in the Friedel-Crafts alkylation of 3,4-xylenol with camphene. These pathways are governed by carbocation rearrangements, stereochemical factors, and the influence of the catalytic system.

Carbocation Rearrangements and Regioselectivity in Camphene Alkylation

The alkylation process is initiated by the protonation of camphene by a Lewis acid, leading to the formation of a carbocation. This carbocation is highly susceptible to rearrangements, a common phenomenon in organic reactions aimed at achieving a more stable energetic state. libretexts.orglibretexts.org These rearrangements, including hydride and alkyl shifts, can lead to the formation of different isomeric carbocations. libretexts.orgyoutube.com The subsequent attack of the 3,4-xylenol on these carbocation intermediates determines the regioselectivity of the reaction, resulting in the formation of both the endo (isobornyl) and exo (isocamphanyl) products. The stability of the carbocation intermediate plays a crucial role in the product distribution. youtube.com

Stereochemical Control and Exo-Selectivity in the Isocamphanyl Moiety Formation

The stereochemistry of the final product is determined by the direction of the nucleophilic attack of the 3,4-xylenol on the carbocation. The formation of the exo-isomer, 6-exo-isocamphanyl-3,4-xylenol, suggests that the attack occurs from the less sterically hindered face of the carbocation intermediate. The inherent structure of the camphene-derived carbocation and the reaction conditions influence the facial selectivity of this attack, leading to the observed product ratio.

Influence of Lewis Acid Catalysts and Reaction Conditions on Product Distribution

The choice of Lewis acid catalyst and the reaction conditions, such as temperature and solvent, have a profound impact on the product distribution between 6-isobornyl-3,4-xylenol and 6-exo-isocamphanyl-3,4-xylenol. Different Lewis acids can influence the rate and nature of the carbocation rearrangements, thereby altering the isomeric ratio of the final products. mt.com For instance, the use of milder Lewis acids or supported catalysts has been explored to enhance the selectivity towards the desired isobornyl isomer. researchgate.netrsc.org Research has shown that modifying reaction parameters can shift the equilibrium between the different carbocation intermediates, thus providing a means to control the product distribution to some extent. nih.gov

Below is a table summarizing the key factors influencing the synthesis of 6-exo-Isocamphanyl-3,4-xylenol:

| Factor | Influence on Synthesis |

| Catalyst Type | Affects the rate and nature of carbocation rearrangements, influencing the isomer ratio. mt.comresearchgate.net |

| Reaction Temperature | Can alter the equilibrium between different carbocation intermediates and affect reaction kinetics. |

| Solvent | Can influence the stability of carbocation intermediates and the overall reaction pathway. |

| Reactant Concentration | May impact the rate of competing side reactions. |

Advanced Synthetic Strategies for Selective Production or Isolation of 6-exo-Isocamphanyl-3,4-xylenol

The synthesis of 6-exo-Isocamphanyl-3,4-xylenol is intrinsically linked to the alkylation of 3,4-xylenol with camphene. A significant challenge in this synthesis is the concurrent formation of the endo-isomer, 6-isobornyl-3,4-xylenol. The separation of these two isomers has been reported to be exceptionally challenging, often requiring chromatographic methods that are not ideal for industrial-scale production. google.com Consequently, research has been directed towards advanced synthetic strategies that can selectively yield the desired 6-exo-isocamphanyl-3,4-xylenol or, conversely, selectively produce the endo-isomer to simplify purification of the exo-form from the reaction mixture.

These advanced strategies primarily revolve around two key areas: the design of sophisticated catalytic systems to direct the synthesis towards the exo-product and the investigation of novel precursors and reaction environments that favor its formation.

Design of Selective Catalytic Systems for Direct Synthesis

The direct synthesis of 6-exo-Isocamphanyl-3,4-xylenol is a nuanced process where the choice of catalyst plays a pivotal role in determining the product distribution. The reaction of camphene with 3,4-xylenol, typically in the presence of a catalyst, can lead to a mixture of C-alkylated and O-alkylated products, with the C-alkylated products being a combination of the exo and endo isomers.

One of the earliest documented catalysts for this reaction is tin(IV) chloride (SnCl₄). When camphene is reacted with 3,4-xylenol at temperatures between 70-80°C in the presence of SnCl₄, a mixture of 6-isobornyl-3,4-xylenol and 6-exo-isocamphanyl-3,4-xylenol is formed. google.com This lack of selectivity has spurred the investigation into other catalytic systems.

Heterogeneous catalysts have emerged as a promising alternative, offering potential advantages in terms of separation and reusability. Studies on the alkylation of phenol (B47542) and its derivatives with camphene have explored various solid acid catalysts:

Wide-Pore Beta-Zeolite: In the alkylation of phenols with camphene, the use of a wide-pore beta-zeolite catalyst has been shown to influence the reaction pathway. nsc.ru The solvent system plays a crucial role; for instance, using methylene (B1212753) chloride as a solvent tends to favor O-alkylation, while a mixture of benzene (B151609) and methylene chloride promotes C-alkylation. nsc.ru While this study did not specifically focus on 3,4-xylenol to produce the target compound, it highlights the principle that the catalyst and its environment can direct the reaction towards C-alkylation, which is a prerequisite for forming 6-exo-isocamphanyl-3,4-xylenol. The structure of the resulting terpene fragment in the C-alkylated products was also noted as being "unusual," suggesting that zeolites can influence the stereochemical outcome of the alkylation. nsc.ru

Montmorillonite (B579905) KSF: This clay-based catalyst has been utilized for the synthesis of isocamphylphenols from the alkylation of monohydric phenols with camphene. researchgate.net The process involves heating the reactants to at least 100°C with a catalyst amount of 50-200% by weight of the initial phenol and a phenol to camphene molar ratio of 1:1 to 1:2. researchgate.net The use of montmorillonite KSF is reported to enhance the selectivity and yield of isocamphylphenols, reaching up to 70-100%. researchgate.net However, the specific distribution between the exo and endo isomers is not detailed.

Heteropolyacids on Metal Oxide Supports: The alkylation of phenol with camphene has also been studied using heteropolyacids supported on zirconia (ZrO₂) or titania (TiO₂). whiterose.ac.uk These catalysts were found to produce a mixture of phenyl isobornyl ether (an O-alkylation product), 2-isobornylphenol, and 2-isocamphylphenol. whiterose.ac.uk The ratio of these products was dependent on the specific heteropolyacid and the nature of the support, indicating that the catalyst composition directly influences the isomer distribution. whiterose.ac.uk This suggests that a carefully designed supported heteropolyacid catalyst could potentially be tuned to favor the formation of the isocamphyl (and by extension, the exo) isomer in the alkylation of 3,4-xylenol.

The table below summarizes the findings of various catalytic systems used in the alkylation of phenols with camphene.

| Catalyst System | Phenolic Substrate | Key Findings | Reference |

| Tin(IV) Chloride (SnCl₄) | 3,4-Xylenol | Produces a mixture of 6-isobornyl-3,4-xylenol and 6-exo-isocamphanyl-3,4-xylenol. | google.com |

| Wide-Pore Beta-Zeolite | Phenol and methyl-substituted derivatives | Solvent dependent C-alkylation vs. O-alkylation. C-alkylation can lead to unusual terpene fragment structures. | nsc.ru |

| Montmorillonite KSF | Monohydric phenols | Increases selectivity and yield of isocamphylphenols. | researchgate.net |

| Heteropolyacids on ZrO₂ or TiO₂ | Phenol | Produces a mixture of isobornyl and isocamphyl isomers; product ratio is dependent on the catalyst and support. | whiterose.ac.uk |

Exploration of Novel Precursors and Reaction Environments

The challenge of separating the exo and endo isomers has led to innovative approaches that focus on modifying the starting materials or the reaction environment to control the stereochemical outcome of the alkylation.

A notable strategy involves the use of a modified precursor for 3,4-xylenol. A patented process describes a method to selectively produce 6-isobornyl-3,4-xylenol by first preparing 3,4-xylenol benzylether. google.com This ether is then reacted with camphene in the presence of a Friedel-Crafts catalyst at approximately 0°C. The resulting 6-isobornyl-3,4-xylenol benzylether is subsequently debenzylated via hydrogenation to yield the pure isobornyl isomer, specifically avoiding the formation of the 6-exo-isocamphanyl-3,4-xylenol isomer. google.com

While this particular method is designed to eliminate the exo-isomer, it underscores a crucial principle: modifying the phenolic hydroxyl group can significantly influence the stereoselectivity of the subsequent C-alkylation. This opens up an avenue for future research focused on finding a protecting group or a derivative of 3,4-xylenol that, when reacted with camphene under specific catalytic conditions, would preferentially lead to the formation of the 6-exo-isocamphanyl derivative.

The reaction environment, particularly the solvent, has also been shown to be a critical factor. As observed with the wide-pore beta-zeolite catalyst, the choice of solvent can dictate the reaction pathway between C-alkylation and O-alkylation. nsc.ru Further investigation into a broader range of solvents, including ionic liquids or supercritical fluids, could reveal conditions that not only favor C-alkylation but also influence the transition state of the reaction to favor the formation of the thermodynamically or kinetically preferred exo-isomer. The study with beta-zeolite noted that while the dielectric permittivity of the solvent did not seem to be the determining factor, the competitive interaction of the solvent's and reagent's π-systems with the catalyst's active sites could be key. nsc.ru This suggests that aromatic solvents might interact differently with the catalyst compared to non-aromatic ones, thereby influencing the steric hindrance around the catalytic site and affecting the approach of the reactants.

The table below outlines the impact of different precursors and reaction environments on the synthesis of isobornyl/isocamphanyl xylenols.

| Precursor/Reaction Environment | Catalyst | Outcome | Reference |

| 3,4-Xylenol Benzylether | Friedel-Crafts Catalyst | Selective formation of the endo-isomer (6-isobornyl-3,4-xylenol) after debenzylation, avoiding the exo-isomer. | google.com |

| Methylene Chloride (solvent) | Wide-Pore Beta-Zeolite | Predominantly O-alkylation. | nsc.ru |

| Benzene/Methylene Chloride mixture (solvent) | Wide-Pore Beta-Zeolite | C-alkylation is favored, leading to terpenyl phenols. | nsc.ru |

Isomerism, Stereochemistry, and Analytical Elucidation of 6 Exo Isocamphanyl 3,4 Xylenol

Comprehensive Analysis of Isomeric Structures Associated with 6-exo-Isocamphanyl-3,4-xylenol

The alkylation of 3,4-xylenol with camphene (B42988) can theoretically lead to a variety of isomeric products. These isomers arise from the different possible attachment points of the isocamphanyl group to the xylenol ring and the inherent stereoisomerism of the isocamphanyl moiety itself.

The reaction of camphene with phenols, typically under acidic catalysis, proceeds through carbocationic intermediates that are prone to rearrangement. The Wagner-Meerwein rearrangement of the camphene skeleton can lead to the formation of different bicyclic systems, most notably the isobornyl and isocamphanyl structures. Consequently, the synthesis of 6-exo-Isocamphanyl-3,4-xylenol is often accompanied by the formation of its isobornyl isomer, 6-isobornyl-3,4-xylenol, as well as other potential adducts.

The differentiation between these isomers is crucial and can be achieved by a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard. The spatial arrangement of the bicyclic terpene substituent significantly influences the chemical shifts of the protons and carbons in both the terpene and the phenolic moieties. For instance, the steric compression and anisotropic effects exerted by the different bicyclic systems will result in distinct patterns in the ¹H and ¹³C NMR spectra, allowing for their distinction.

In addition to the isobornyl isomer, other camphene adducts can be formed, differing in the substitution position on the xylenol ring. While the '6-' position is often favored due to steric and electronic factors, substitution at other positions is possible. Chromatographic separation, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with mass spectrometry (MS), is essential for the isolation and identification of these various adducts.

The isocamphane (B1619365) skeleton is a bicyclo[2.2.1]heptane system characterized by its rigid, caged structure and the presence of multiple stereocenters. The designation "exo" in 6-exo-Isocamphanyl-3,4-xylenol specifies the stereochemistry of the linkage between the isocamphanyl group and the xylenol ring. In the exo isomer, the substituent at C-6 of the isocamphanyl moiety is oriented away from the six-membered ring of the bicyclic system. This is in contrast to the endo isomer, where the substituent is oriented towards the six-membered ring.

The conformational flexibility of the isocamphanyl system is limited due to its bridged nature. However, the molecule can still exhibit different conformations, primarily involving rotations around the single bond connecting the isocamphanyl and xylenol moieties. The preferred conformation will be the one that minimizes steric hindrance between the two bulky groups. Computational modeling and Nuclear Overhauser Effect (NOE) NMR experiments can provide valuable insights into the dominant conformational preferences. The relative spatial proximity of specific protons in the isocamphanyl and xylenol parts of the molecule, as revealed by NOE, can confirm the exo configuration and elucidate the preferred rotational conformation.

Advanced Spectroscopic Characterization for Structural Proof

A combination of advanced spectroscopic techniques is indispensable for the unambiguous structural proof and stereochemical assignment of 6-exo-Isocamphanyl-3,4-xylenol.

High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) experiments, is the cornerstone for the structural elucidation of complex organic molecules like 6-exo-Isocamphanyl-3,4-xylenol.

¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the isocamphanyl and xylenol moieties provide initial structural information. The exo and endo isomers of bicyclic systems exhibit characteristic differences in their NMR spectra. cdnsciencepub.combrainly.com Generally, the exo protons in bicyclo[2.2.1]heptane systems resonate at a different frequency compared to the endo protons due to the anisotropic effects of the C-C single bonds in the bicyclic framework. cdnsciencepub.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to establish the connectivity of protons within the isocamphanyl and xylenol fragments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the isocamphanyl and xylenol moieties, confirming the position of substitution on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry. sfu.ca For 6-exo-Isocamphanyl-3,4-xylenol, a key NOE correlation would be expected between the proton at the point of attachment on the isocamphanyl ring and the aromatic protons of the xylenol ring, confirming their spatial proximity in the exo configuration. The absence of such correlations for the endo protons would further support the assignment.

Table 1: Hypothetical ¹H NMR Chemical Shift Ranges for Key Protons in 6-exo-Isocamphanyl-3,4-xylenol (based on analogous structures)

| Proton(s) | Expected Chemical Shift Range (ppm) | Rationale |

| Aromatic Protons (Xylenol) | 6.5 - 7.5 | Typical range for substituted phenols. |

| Bridgehead Protons (Isocamphanyl) | 1.5 - 2.5 | Characteristic of bicyclo[2.2.1]heptane systems. |

| Exo-Proton at C-6 (Isocamphanyl) | 2.0 - 3.0 | Generally deshielded compared to the endo proton. cdnsciencepub.com |

| Methyl Protons (Isocamphanyl) | 0.8 - 1.2 | Shielded region of the spectrum. |

| Methyl Protons (Xylenol) | 2.1 - 2.3 | Attached to the aromatic ring. |

Table 2: Hypothetical ¹³C NMR Chemical Shift Ranges for Key Carbons in 6-exo-Isocamphanyl-3,4-xylenol (based on analogous structures)

| Carbon(s) | Expected Chemical Shift Range (ppm) | Rationale |

| Aromatic Carbons (Xylenol) | 110 - 155 | Characteristic of substituted benzene (B151609) rings. |

| C-O Carbon (Xylenol) | 150 - 160 | Deshielded due to the oxygen atom. |

| Bridgehead Carbons (Isocamphanyl) | 40 - 55 | Typical for bicyclic systems. |

| C-6 Carbon (Isocamphanyl) | 45 - 60 | Point of attachment to the xylenol. |

| Methyl Carbons (Isocamphanyl) | 10 - 25 | Aliphatic carbons in a shielded environment. |

| Methyl Carbons (Xylenol) | 15 - 25 | Attached to the aromatic ring. |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to differentiate between isomers. slideshare.net While isomers will have the same molecular weight, their fragmentation patterns upon ionization can differ significantly due to their different structures and stabilities of the resulting fragment ions.

In the case of 6-exo-Isocamphanyl-3,4-xylenol and its isomers, electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation of the isocamphanyl moiety. The loss of specific neutral fragments from the bicyclic system can generate a fingerprint mass spectrum. For instance, the retro-Diels-Alder reaction is a common fragmentation pathway for bicyclic systems. The fragmentation patterns can be compared to those of known isocamphanyl and isobornyl derivatives to aid in the identification.

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide even more detailed structural information. In an MS/MS experiment, a specific parent ion is selected and further fragmented to generate a daughter ion spectrum. This technique can be invaluable for distinguishing between closely related isomers by probing the stability and fragmentation pathways of specific ions.

Table 3: Plausible Mass Spectrometry Fragmentation for 6-exo-Isocamphanyl-3,4-xylenol

| m/z Value | Possible Fragment | Fragmentation Pathway |

| M+ | [C₁₈H₂₆O]⁺ | Molecular ion |

| M - 15 | [C₁₇H₂₃O]⁺ | Loss of a methyl group |

| M - 43 | [C₁₄H₁₉O]⁺ | Loss of a propyl or isopropyl group from the terpene moiety |

| [C₁₀H₁₅]⁺ | Isocamphanyl cation | Cleavage of the bond to the xylenol moiety |

| [C₈H₉O]⁺ | Xylenol cation | Cleavage of the bond to the isocamphanyl moiety |

Since camphene is a chiral molecule, the resulting 6-exo-Isocamphanyl-3,4-xylenol will also be chiral. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the enantiomeric purity of the synthesized compound. numberanalytics.com These techniques measure the differential absorption or rotation of left and right circularly polarized light by a chiral molecule. numberanalytics.com

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The sign and intensity of the Cotton effects in the CD spectrum can be used to determine the absolute configuration of the stereocenters in the isocamphanyl moiety, often by comparison with the spectra of related compounds with known absolute configurations or through quantum chemical calculations. Exciton chirality CD is a powerful method for determining the absolute configuration of molecules containing multiple chromophores. wordpress.com By introducing a suitable chromophore into the molecule, the spatial arrangement of the chromophores can be deduced from the resulting CD spectrum. wordpress.com

Chromatographic Separation Techniques for Isomeric Mixtures

The separation of isomers, compounds with the same molecular formula but different structural arrangements, presents a significant challenge in chemical analysis and purification. This is particularly true for substituted phenols like 6-exo-Isocamphanyl-3,4-xylenol and its isomers, where subtle differences in the spatial arrangement of atoms can lead to overlapping physicochemical properties, making their resolution difficult.

Historical Challenges in Chromatographic Separation of Isomers (e.g., Alumina (B75360) Column Chromatography)

In the early to mid-20th century, column chromatography, often employing alumina (aluminum oxide) as the stationary phase, was a primary technique for the separation of organic compounds. uvic.cachromtech.com The principle of this technique relies on the differential adsorption of components in a mixture onto the surface of the adsorbent. uvic.ca As a solvent (the mobile phase) carries the mixture through the column, compounds that are more strongly adsorbed to the alumina travel slower than those that are weakly adsorbed, leading to separation. uvic.ca

However, the separation of isomers, such as those of xylenol, using alumina column chromatography faced considerable hurdles. The slight differences in polarity and steric hindrance among isomers often resulted in incomplete separation. Phenolic compounds, in general, can exhibit strong interactions with the polar surface of alumina, sometimes leading to irreversible adsorption or tailing of the chromatographic peaks, which further complicates the resolution of closely related isomers. researchgate.net

The effectiveness of alumina chromatography is dependent on several factors, including the activity grade of the alumina (which is related to its water content), the choice of eluting solvents, and the specific properties of the isomers themselves. acmechem.comsigmaaldrich.com While different grades of alumina (acidic, neutral, and basic) could be used to optimize separations for certain classes of compounds, achieving baseline resolution of complex isomeric mixtures of substituted phenols remained a significant challenge. sigmaaldrich.com For instance, the separation of aromatic hydrocarbon isomers often required careful selection of both the stationary phase, sometimes a combination of silica (B1680970) and alumina, and a precise gradient of solvents with varying polarities. cup.edu.cn

Table 1: Challenges in Alumina Column Chromatography for Isomer Separation

| Challenge | Description | Impact on Isomer Separation |

| Similar Adsorption Affinities | Isomers often have very similar polarities and functional groups, leading to comparable interactions with the alumina surface. | Co-elution or significant overlap of chromatographic bands, making distinct separation difficult. |

| Peak Tailing | Strong, sometimes irreversible, adsorption of polar phenolic groups onto the active sites of alumina. | Broad, asymmetric peaks that reduce resolution and the accuracy of quantification. |

| Low Selectivity | The separation mechanism is primarily based on polarity, which may not be sufficiently different between isomers for effective resolution. | Inability to separate isomers with minor structural differences, such as positional isomers. |

| Irreversible Adsorption | Strong chemical bonding between the analyte and the stationary phase. | Loss of sample and inaccurate quantification of the isomeric ratio. |

Development of Modern High-Performance Liquid Chromatography (HPLC) Methods for Isomer Resolution

The advent of High-Performance Liquid Chromatography (HPLC) revolutionized the separation of isomeric mixtures, offering significant improvements in resolution, speed, and efficiency over traditional column chromatography. chromtech.com HPLC utilizes high pressure to force the mobile phase through a column packed with very small particles, leading to a much higher separation efficiency.

For the separation of phenolic isomers, including xylenol derivatives, reversed-phase HPLC (RP-HPLC) has become a particularly powerful tool. rsc.orgsielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18 alkyl chains bonded to silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. This setup allows for the separation of isomers based on subtle differences in their hydrophobicity.

The development of specialized stationary phases has further enhanced the ability to resolve complex isomeric mixtures. For example, columns with different selectivities, such as those based on phenyl or pentafluorophenyl (PFP) ligands, can provide unique interactions with aromatic and substituted phenolic compounds, enabling the separation of isomers that are difficult to resolve on standard C18 columns. thermofisher.com The separation of various xylene and dichlorobenzene isomers has been successfully demonstrated using specialized columns and mobile phase compositions. rsc.org

Table 2: HPLC Parameters for Isomeric Phenol (B47542) Separation

| Parameter | Typical Conditions | Role in Separation |

| Stationary Phase | C18, C8, Phenyl, Pentafluorophenyl (PFP) | The choice of stationary phase determines the primary mode of interaction (e.g., hydrophobic, π-π interactions) and is critical for selectivity. |

| Mobile Phase | Gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to control the ionization of phenolic groups. sielc.com | The composition and gradient of the mobile phase control the elution strength and can be fine-tuned to optimize the resolution of isomers. |

| Flow Rate | 0.5 - 2.0 mL/min | Affects the efficiency of the separation and the analysis time. |

| Detection | UV-Vis Detector (e.g., at 254 or 280 nm), Mass Spectrometry (MS) | UV detection is common for aromatic compounds, while MS provides structural information and can distinguish between isomers with the same mass-to-charge ratio. |

Gas Chromatography (GC) and Coupled Techniques for Analytical and Preparative Separations

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and semi-volatile compounds, including isomers of substituted phenols. In GC, the sample is vaporized and transported by an inert carrier gas (the mobile phase) through a capillary column containing the stationary phase. Separation is achieved based on the differential partitioning of the analytes between the gas and stationary phases, which is influenced by their boiling points and their interactions with the stationary phase.

The separation of xylenol isomers can be effectively achieved using GC, with the choice of the capillary column's stationary phase being crucial for resolving closely related isomers. google.comresearchgate.net Columns with polar stationary phases are often employed for the separation of phenolic compounds. The high resolution offered by capillary GC allows for the separation of isomers with very similar boiling points. researchgate.net

For unambiguous identification of the separated isomers, GC is frequently coupled with Mass Spectrometry (GC-MS). This hyphenated technique provides not only the retention time of each component from the GC but also its mass spectrum, which serves as a molecular fingerprint, allowing for confident identification of the individual isomers. GC can also be used for preparative separations, where larger quantities of the separated isomers are collected for further analysis or use, although this is less common than analytical-scale separations. google.com

Table 3: GC Conditions for Xylenol Isomer Analysis

| Parameter | Typical Conditions | Role in Separation |

| Column | Capillary column with a polar stationary phase (e.g., polyethylene (B3416737) glycol or a modified polysiloxane) | The polarity and film thickness of the stationary phase are critical for resolving isomers with similar boiling points. |

| Carrier Gas | Helium, Hydrogen, or Nitrogen | The choice of carrier gas and its flow rate can influence the efficiency and speed of the separation. |

| Temperature Program | A temperature gradient is often used, starting at a lower temperature and ramping up to a higher temperature to elute compounds with a wide range of boiling points. | Optimizing the temperature program is essential for achieving baseline separation of all isomers in a mixture. |

| Injector | Split/Splitless injector | The injection mode can be adjusted to accommodate different sample concentrations. |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | FID is a universal detector for organic compounds, while MS provides structural information for positive identification. |

Compound Index

Theoretical and Computational Chemistry Studies on 6 Exo Isocamphanyl 3,4 Xylenol

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within 6-exo-isocamphanyl-3,4-xylenol. These computational approaches allow for the precise calculation of bond lengths, bond angles, and dihedral angles, defining the molecule's ground state geometry.

Electronic structure analysis, through methods like Natural Bond Orbital (NBO) analysis, reveals the distribution of electron density and the nature of the chemical bonds. For 6-exo-isocamphanyl-3,4-xylenol, this includes understanding the hybridization of the atoms and the delocalization of electrons within the phenolic ring. The hydroxyl group and the methyl groups on the xylenol ring, as well as the alkyl framework of the isocamphanyl group, all contribute to the molecule's electronic properties. These calculations are crucial for predicting the molecule's reactivity, polarity, and intermolecular interactions.

Table 1: Calculated Geometric Parameters for 6-exo-Isocamphanyl-3,4-xylenol (Exemplary) Note: The following data is illustrative and based on typical values obtained from DFT calculations for similar structures. Actual values would be derived from specific computational studies.

| Parameter | Value |

| C-O Bond Length (Phenolic) | ~1.37 Å |

| O-H Bond Length (Phenolic) | ~0.96 Å |

| C-C Bond Length (Aromatic) | ~1.40 Å |

| C-C Bond Length (Isocamphanyl) | ~1.54 Å |

| C-C-O Bond Angle (Phenolic) | ~119° |

| C-C-C Bond Angle (Isocamphanyl Bridgehead) | ~95° |

Conformational Analysis and Energy Minima of the Isocamphanyl Framework

The isocamphanyl framework, a substituted bicyclo[2.2.1]heptane system, is known for its rigid structure. However, some degree of conformational flexibility exists, primarily through the twisting of the bicyclic skeleton and the rotation of substituents. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and their corresponding energy levels.

Computational methods are employed to systematically explore the potential energy surface of 6-exo-isocamphanyl-3,4-xylenol. This involves rotating the single bond connecting the isocamphanyl group to the xylenol ring and analyzing the resulting changes in energy. The goal is to locate the global energy minimum, which represents the most stable conformation of the molecule, as well as any other low-energy local minima.

Table 2: Relative Energies of Isocamphanyl Framework Conformations (Hypothetical) Note: This table provides a conceptual representation of the type of data generated from conformational analysis.

| Conformer | Relative Energy (kcal/mol) |

| Global Minimum | 0.00 |

| Local Minimum 1 | +1.5 |

| Local Minimum 2 | +3.2 |

| Transition State | +5.8 |

Reaction Pathway Calculations for Formation Mechanisms and Isomerization

Understanding how 6-exo-isocamphanyl-3,4-xylenol is formed and how it might interconvert with its isomers is a key area of computational investigation. The primary synthetic route to this compound is the Friedel-Crafts alkylation of 3,4-xylenol with camphene (B42988), typically in the presence of an acid catalyst. researchgate.net

For the formation of 6-exo-isocamphanyl-3,4-xylenol, the calculations would model the protonation of camphene to form a carbocation, followed by the electrophilic attack of this carbocation on the 3,4-xylenol ring. The regioselectivity of this reaction (i.e., why the isocamphanyl group attaches at a specific position on the xylenol ring) and the stereoselectivity (why the exo isomer is formed) can be explained by comparing the activation energies of the different possible reaction pathways.

Isomerization pathways, such as the potential conversion between the exo and the less stable endo isomers, can also be investigated. These calculations help to understand the conditions under which such rearrangements might occur.

Prediction of Spectroscopic Signatures for Structural Assignment

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is invaluable for their experimental identification and characterization. For 6-exo-isocamphanyl-3,4-xylenol, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. This is achieved by calculating the magnetic shielding of each nucleus in the molecule's optimized geometry. The predicted NMR spectrum can then be compared with experimental data to confirm the structure of the synthesized compound. This is particularly useful for distinguishing between isomers, such as the exo and endo forms of isocamphanyl derivatives, which can have very similar but distinct NMR spectra.

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an IR spectrum. Each vibrational mode represents a specific type of bond stretching or bending. By analyzing the calculated IR spectrum, characteristic peaks for the hydroxyl group, the aromatic ring, and the alkyl framework can be identified. This provides a vibrational fingerprint of the molecule that can be used for its identification.

Table 3: Predicted Spectroscopic Data for 6-exo-Isocamphanyl-3,4-xylenol (Illustrative) Note: The following are representative values based on computational predictions for similar compounds.

| Spectroscopy | Feature | Predicted Value |

| ¹H NMR | Chemical Shift (Phenolic OH) | 4.5 - 5.5 ppm |

| ¹H NMR | Chemical Shift (Aromatic CH) | 6.5 - 7.0 ppm |

| ¹³C NMR | Chemical Shift (Aromatic C-O) | 150 - 155 ppm |

| ¹³C NMR | Chemical Shift (Aromatic C) | 115 - 130 ppm |

| IR | Vibrational Frequency (O-H Stretch) | ~3400 cm⁻¹ |

| IR | Vibrational Frequency (C=C Aromatic Stretch) | ~1600 cm⁻¹, ~1500 cm⁻¹ |

Chemical Reactivity and Derivatization Studies of 6 Exo Isocamphanyl 3,4 Xylenol

Electrophilic Aromatic Substitution Reactions on the Xylenol Moiety

The xylenol moiety of 6-exo-isocamphanyl-3,4-xylenol is activated towards electrophilic aromatic substitution (EAS) by the strong electron-donating effect of the hydroxyl group and the moderate activating effect of the two methyl groups. The hydroxyl group is a powerful ortho, para-director, significantly increasing the electron density at the positions adjacent and opposite to it on the aromatic ring. libretexts.org However, the regiochemical outcome of EAS reactions on this substrate is profoundly influenced by steric hindrance imposed by the bulky 6-exo-isocamphanyl substituent.

Considering the directing effects, the C2 and C6 positions are activated by the hydroxyl group. However, the C6 position is already occupied by the bulky isocamphanyl group, making further substitution at this position highly unlikely due to severe steric hindrance. libretexts.org The C2 position is ortho to the hydroxyl group and meta to the isocamphanyl group, making it a potential site for substitution. The C5 position is ortho to one methyl group and meta to the hydroxyl and the other methyl group, and is also adjacent to the bulky isocamphanyl group, suggesting that substitution at this position would also be sterically hindered.

Therefore, electrophilic attack is most likely to occur at the C2 position, which is activated by the hydroxyl group and is the least sterically encumbered of the activated positions. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would be expected to yield predominantly the 2-substituted derivative. The precise ratio of products would, of course, depend on the specific electrophile and the reaction conditions employed.

A representative example of electrophilic substitution on a related, less hindered system is the bromination of 3,4-dimethylphenol, which yields 6-bromo-3,4-dimethylphenol. In the case of 6-exo-isocamphanyl-3,4-xylenol, the bulky substituent at C6 would direct the incoming electrophile to the alternative activated and less hindered C2 position.

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 6-exo-isocamphanyl-3,4-xylenol is a key functional handle for derivatization. However, its reactivity is tempered by the steric hindrance exerted by the adjacent exo-isocamphanyl group. Common transformations of phenolic hydroxyl groups include etherification and esterification.

Etherification: The formation of ethers from sterically hindered phenols often requires more forcing conditions compared to unhindered phenols. The Williamson ether synthesis, a common method for preparing ethers, can be challenging due to the sterically hindered nature of the phenoxide ion, which can lead to competing elimination reactions with secondary and tertiary alkyl halides. However, the use of highly reactive alkylating agents or specific catalytic systems can facilitate this transformation. For instance, O-alkylation of sterically hindered phenols has been achieved using alkyl halides in the presence of a base in a dipolar aprotic solvent. google.com Another approach involves using dimethyl ether as an alkylating agent over a solid acid catalyst. mdpi.com

Esterification: The esterification of sterically hindered phenols can also be sluggish. Direct esterification with carboxylic acids is often inefficient. More reactive acylating agents, such as acid chlorides or anhydrides, are typically required. The reaction can be catalyzed by a base, which deprotonates the phenol (B47542) to form a more nucleophilic phenoxide, or by an acid, which activates the acylating agent.

The following table provides illustrative examples of etherification and esterification reactions of sterically hindered phenols, which serve as models for the potential transformations of the hydroxyl group in 6-exo-isocamphanyl-3,4-xylenol.

| Transformation | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Etherification | 2,6-di-tert-butylphenol, n-propylbromide | Base, Dipolar aprotic solvent | n-propyl(2,6-di-tert-butylphenyl)ether | ~48 | google.com |

| Etherification | 2,6-di-tert-butylphenol, ethyl bromide | Base, Dipolar aprotic solvent | ethyl(2,6-di-tert-butylphenyl)ether | ~87 | google.com |

| Esterification | Sterically hindered phenol, Acetic anhydride | Strong acid catalyst | Phenolic acetate | High | google.com |

Functionalization and Modifications of the Isocamphanyl Skeleton

The isocamphanyl skeleton, being a saturated bicyclic system, is generally less reactive than the aromatic xylenol moiety. However, its functionalization can be achieved through various modern synthetic methodologies, particularly those involving radical-mediated processes or the generation of carbocationic intermediates.

Radical Functionalization: The C-H bonds of the isocamphane (B1619365) framework can be targets for radical abstraction, leading to the introduction of new functional groups. For instance, the oxidation of camphene (B42988), a structurally related bicyclic monoterpene, initiated by hydroxyl radicals proceeds via addition to the double bond, but also involves the formation of various oxygenated products through subsequent reactions of radical intermediates. researchgate.net This suggests that under appropriate radical-generating conditions, the isocamphanyl moiety could undergo hydroxylation, halogenation, or other functionalizations. Electrochemical methods have also emerged as powerful tools for the C-H functionalization of complex molecules via radical pathways. researchgate.net

Carbocation-Mediated Functionalization: The generation of a carbocation on the isocamphanyl skeleton, for example through treatment with strong acids or via hydride abstraction, could open pathways for the introduction of nucleophiles or for skeletal rearrangements. The inherent strain in the bicyclo[2.2.1]heptane system can drive reactions that lead to a variety of functionalized products.

Exploration of Rearrangement Reactions

The isocamphanyl skeleton, being a derivative of the bicyclo[2.2.1]heptane system, is prone to carbocation-mediated skeletal rearrangements, most notably the Wagner-Meerwein rearrangement. wikipedia.orglscollege.ac.inlibretexts.orgslideshare.net These rearrangements are characteristic of terpene chemistry and are driven by the formation of more stable carbocationic intermediates.

Under acidic conditions, protonation of the molecule could potentially lead to the formation of a carbocation on the isocamphanyl moiety. For instance, if a leaving group were present on the isocamphanyl skeleton, its departure would generate a carbocation that could readily undergo a 1,2-alkyl or hydride shift to relieve ring strain or to form a more stable (e.g., tertiary) carbocation.

A classic example of this type of rearrangement is the acid-catalyzed conversion of isoborneol (B83184) to camphene, which proceeds through a Wagner-Meerwein shift. wikipedia.org This transformation highlights the facility with which the bicyclo[2.2.1]heptane skeleton can rearrange.

Future Prospects and Research Frontiers in 6 Exo Isocamphanyl 3,4 Xylenol Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

The current known synthesis of isocamphanyl-xylenol derivatives often results in a mixture of isomers, with the exo-form being an undesired byproduct. A patented process for preparing the endo-isomer, 6-isobornyl-3,4-xylenol, highlights a method to produce it with high selectivity, thereby avoiding the formation of the 6-exo-isocamphanyl-3,4-xylenol isomer, which is noted to be extremely difficult to separate from the mixture. google.com This underscores a significant gap in the synthetic repertoire for this compound class: the lack of sustainable and atom-economical routes that can selectively yield the exo-isomer.

Future research in this area will likely focus on the development of novel catalytic systems and reaction conditions that can steer the alkylation of 3,4-xylenol with camphene (B42988) towards the formation of the exo-product. This could involve the exploration of:

Novel Catalysts: Moving beyond traditional Friedel-Crafts catalysts to more sophisticated, shape-selective catalysts such as zeolites or metal-organic frameworks (MOFs). These materials could offer tailored steric environments to favor the formation of the exo-isomer.

Alternative Reaction Pathways: Investigating different synthetic strategies that bypass the direct alkylation route. This might include multi-step syntheses where the key stereochemistry is set in an earlier, more controllable step.

Harnessing Stereoselectivity in Complex Alkylation Reactions

The primary challenge in the synthesis of 6-exo-Isocamphanyl-3,4-xylenol is controlling the stereoselectivity of the alkylation reaction. The current focus has been on maximizing the yield of the endo-isomer, Xybornol. google.com A significant research frontier will be to invert this selectivity. Understanding and controlling the factors that govern the facial selectivity of the attack of the xylenol on the camphene cation is paramount.

Future research directions in this subsection will likely include:

Mechanistic Studies: Detailed computational and experimental studies to elucidate the transition state geometries of the alkylation reaction. This would provide insights into the energetic barriers leading to the formation of both the exo- and endo-isomers and inform the design of stereoselective catalysts.

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the xylenol or camphene starting materials, or the development of chiral catalysts, could induce a preference for the formation of the exo-isomer.

Solvent and Temperature Effects: A systematic investigation of the role of solvent polarity and reaction temperature on the stereochemical outcome of the reaction could reveal conditions that favor the exo-product.

Advanced Analytical Methodologies for Complex Mixture Analysis

The difficulty in separating the 6-exo-isocamphanyl-3,4-xylenol and 6-isobornyl-3,4-xylenol isomers is a significant bottleneck in both the production of pure Xybornol and the potential isolation of the exo-isomer for further study. google.com The development of advanced and efficient analytical and separation techniques is therefore a critical area of future research.

Promising avenues for exploration include:

Chromatographic Techniques: While traditional column chromatography has been mentioned as a separation method, future research could focus on more advanced techniques like supercritical fluid chromatography (SFC) and multi-dimensional gas chromatography (MDGC), which can offer superior resolution for complex isomeric mixtures.

Host-Guest Chemistry: A patented method for the separation of xylenol isomers involves the use of a host compound to form a complex with a specific isomer, allowing for its separation. google.com The application of this principle to the isocamphanyl-xylenol system, by designing a host molecule that selectively binds to the exo-isomer, could provide an efficient separation method.

Spectroscopic and Spectrometric Methods: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be crucial for the unambiguous structural elucidation of the isomers. Furthermore, techniques like ion mobility-mass spectrometry (IM-MS) could potentially be used to separate the isomers in the gas phase based on their different shapes.

Exploration of Emerging Applications in Specialized Organic Synthesis

Currently, there are no well-established applications for 6-exo-Isocamphanyl-3,4-xylenol, largely due to its status as a hard-to-separate byproduct. However, the isolation of this compound in its pure form would open the door to exploring its unique properties and potential applications.

Future research in this domain could be directed towards:

Asymmetric Catalysis: The chiral isocamphanyl moiety could make this compound a valuable ligand for asymmetric catalysis. Its utility in promoting stereoselective transformations could be investigated.

Biologically Active Molecules: While the endo-isomer is known for its antibacterial properties, the biological activity of the exo-isomer remains largely unexplored. Screening of the pure exo-isomer against a range of biological targets could reveal new therapeutic potentials.

Advanced Materials: The unique three-dimensional structure of 6-exo-Isocamphanyl-3,4-xylenol could make it a useful building block for the synthesis of novel polymers or liquid crystals with interesting physical and optical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.